2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17833477
InChI: InChI=1S/C7H10N2O2/c1-2-11-5-6-8-4-3-7(10)9-6/h3-4H,2,5H2,1H3,(H,8,9,10)
SMILES:
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one

CAS No.:

Cat. No.: VC17833477

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one -

Specification

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name 2-(ethoxymethyl)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C7H10N2O2/c1-2-11-5-6-8-4-3-7(10)9-6/h3-4H,2,5H2,1H3,(H,8,9,10)
Standard InChI Key WQKBFZSMBVYILK-UHFFFAOYSA-N
Canonical SMILES CCOCC1=NC=CC(=O)N1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is 2-(ethoxymethyl)-4-methyl-1H-pyrimidin-6-one, with a molecular formula of C8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2 and a molecular weight of 168.19 g/mol . Its structure features a partially saturated pyrimidine ring, where positions 2 and 4 are substituted with ethoxymethyl (-CH2_2OCH2_2CH3_3) and methyl (-CH3_3) groups, respectively (Figure 1). The carbonyl group at position 6 and the NH moiety at position 1 contribute to its hydrogen-bonding capacity.

Table 1: Computed Physicochemical Properties

PropertyValue
XLogP3-AA-0.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bond Count3
Topological Polar Surface Area50.7 Ų
Molecular Weight168.19 g/mol

Spectroscopic Characterization

  • IR Spectroscopy: Key absorption bands include stretches for the carbonyl group (νC=O1640cm1\nu_{\text{C=O}} \approx 1640 \, \text{cm}^{-1}) and NH (νNH3450cm1\nu_{\text{NH}} \approx 3450 \, \text{cm}^{-1}) .

  • 1H^1\text{H} NMR: Signals at δ=1.21ppm\delta = 1.21 \, \text{ppm} (triplet, -OCH2_2CH3_3), δ=3.48ppm\delta = 3.48 \, \text{ppm} (quartet, -OCH2_2-), and δ=2.46ppm\delta = 2.46 \, \text{ppm} (singlet, -CH3_3) confirm substituent arrangement .

Synthesis Methodologies

Biginelli Reaction with Natural Catalysts

The compound is synthesized via a one-pot Biginelli reaction, which condenses an aldehyde, a 1,3-dicarbonyl compound, and urea or thiourea. Granite and quartz, as eco-friendly catalysts, enhance reaction efficiency under refluxing ethanol conditions :

Aldehyde+1,3-Dicarbonyl+UreaGranite/QuartzEthanol, RefluxDHPM Derivative\text{Aldehyde} + \text{1,3-Dicarbonyl} + \text{Urea} \xrightarrow[\text{Granite/Quartz}]{\text{Ethanol, Reflux}} \text{DHPM Derivative}

Table 2: Yields of Selected DHPM Derivatives

EntryAldehydeCatalystYield (%)
1BenzaldehydeGranite64
24-MethoxybenzaldehydeQuartz65
32-FuraldehydeGranite66

Key advantages of this method include:

  • Reusability: Granite and quartz maintain catalytic activity over multiple cycles.

  • Solvent Compatibility: Ethanol serves as a green solvent, avoiding toxic alternatives.

Side Reactions and Byproducts

In reactions involving 3-benzyloxybenzaldehyde and acetylacetone, quartz catalyzes the formation of a triazinone byproduct (III) alongside the target DHPM (Io) . This highlights the importance of catalyst selection in minimizing undesired pathways.

Reactivity and Functionalization

Thione Derivatives

Replacing urea with thiourea in the Biginelli reaction yields 3,4-dihydropyrimidin-2(1H)-thione analogs. These thio derivatives exhibit enhanced nucleophilicity, enabling further transformations such as alkylation and cyclization . For example, treatment with chloroacetone generates thioether-linked hybrids (XIII), expanding structural diversity.

Oxidation and Reduction Pathways

  • Oxidation: The phenylthio group in related DHPMs oxidizes to sulfoxides or sulfones under mild conditions, altering electronic properties.

  • Reduction: Catalytic hydrogenation of the pyrimidinone ring yields tetrahydropyrimidine derivatives, which are valuable intermediates in alkaloid synthesis .

Biological and Industrial Applications

Antimicrobial Activity

Selected DHPM derivatives, including ethoxymethyl-substituted analogs, demonstrate moderate antimicrobial activity against Gram-positive bacteria and fungi . The ethoxymethyl group enhances membrane permeability, potentiating bioactivity.

Drug Discovery

The DHPM scaffold is a privileged structure in medicinal chemistry, forming the basis of calcium channel blockers (e.g., monastrol) and antiviral agents. Structural tunability allows for targeted modifications to optimize pharmacokinetic profiles .

Industrial Catalysis

Granite and quartz catalyzed syntheses align with green chemistry principles, offering scalable and cost-effective routes for industrial DHPM production. Their abundance and low toxicity make them superior to conventional acid catalysts .

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